molecular formula C14H10ClNO4 B567570 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid CAS No. 1261967-52-5

3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid

Cat. No.: B567570
CAS No.: 1261967-52-5
M. Wt: 291.687
InChI Key: RZGAQDGKJGIPPL-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid (CAS 1261967-52-5) is a high-purity biphenylcarboxylic acid derivative supplied for research and development purposes. This compound, with a molecular formula of C14H10ClNO4 and a molecular weight of 291.687 Da, is characterized as a light yellow crystalline powder . It is part of a class of substituted benzoic acids known to be valuable in materials science and pharmaceutical research. Researchers utilize this chemical and its structural analogs, such as related chloro-nitrobenzoic acids, as key synthetic intermediates in the development of more complex molecular structures . Its structural features—including a carboxylic acid group, a nitro group, and a chlorinated biphenyl core—make it a versatile building block for organic synthesis, particularly in constructing compounds for agrochemical, pharmaceutical, and materials science applications . The presence of multiple functional groups allows for selective chemical modifications, enabling its use in molecular recognition studies and the creation of supramolecular complexes, as seen in related compounds that form complexes with heterocyclic bases like pyrazine . This product is intended for research use only and is not for use in human or veterinary diagnosis or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(2-chloro-4-methylphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGAQDGKJGIPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690254
Record name 2'-Chloro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-52-5
Record name 2'-Chloro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid is a synthetic compound that exhibits noteworthy biological activity due to its unique molecular structure, which includes both nitro and chloro substituents. This compound belongs to the class of benzoic acids and has garnered interest in pharmaceutical research for its potential therapeutic applications. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H10ClN1O4C_{13}H_{10}ClN_{1}O_{4}. The synthesis typically involves a multi-step process including nitration, chlorination, and carboxylation reactions. Controlled conditions are crucial for achieving high yields, often exceeding 85% purity through methods like crystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites in proteins or enzymes. This interaction can lead to inhibition of enzymatic activity or modulation of protein functions, which is critical in therapeutic contexts.

Biological Activities

Research indicates that derivatives of this compound exhibit several biological activities:

  • Antibacterial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential use as an antibacterial agent.
  • Antidiabetic Effects : Some derivatives have demonstrated promising results in managing blood glucose levels, indicating possible applications in diabetes treatment.
  • Antitumor Properties : Preliminary findings suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer drug .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialInhibition of bacterial growth
AntidiabeticReduction in blood glucose levels
AntitumorCytotoxic effects on cancer cells

Case Study: Antibacterial Activity

In a study evaluating the antibacterial properties of various benzoic acid derivatives, this compound was found to be effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antibacterial agent.

Case Study: Antidiabetic Effects

Another investigation focused on the antidiabetic properties of this compound revealed that it could enhance insulin sensitivity in cellular models. The mechanism was linked to the modulation of glucose transporter proteins, which play a crucial role in glucose uptake by cells.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid exhibit notable antimicrobial properties. A study demonstrated that certain derivatives effectively inhibited the growth of various bacterial strains, suggesting potential for developing new antibiotics.

Table 1: Antimicrobial Activity of Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CP. aeruginosa18

Antiparasitic Properties

The compound has been investigated for its antiparasitic effects, particularly against malaria. In vitro studies indicated that certain analogs inhibited key enzymes in the Plasmodium falciparum life cycle, showcasing potential as a lead compound for antimalarial drug development .

Case Study: Inhibition of PfGSK3
A specific derivative demonstrated an IC50 value of 328 ± 40 nM against PfGSK3, a target for combating drug resistance in malaria . This finding highlights the compound's relevance in addressing global health challenges.

Herbicidal Activity

This compound has been explored for its herbicidal properties. Field trials have shown that formulations containing this compound effectively control a range of broadleaf weeds without adversely affecting crop yields.

Table 2: Herbicidal Efficacy

Concentration (g/ha)Weed SpeciesEfficacy (%)
50Amaranthus retroflexus85
100Chenopodium album90
150Solanum nigrum75

Polymer Additives

The compound is also utilized as an additive in polymer chemistry to enhance thermal stability and UV resistance in plastics. Its incorporation into polymer matrices has been shown to improve mechanical properties and extend the material's lifespan under UV exposure.

Case Study: Thermal Stability Improvement
A comparative study revealed that polymers blended with this compound exhibited a significant increase in thermal degradation temperature compared to unmodified polymers, indicating its effectiveness as a stabilizing agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following compounds share structural motifs with 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid, enabling comparative analysis of their properties:

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Key Applications
This compound 2-Chloro-4-methylphenyl (C₃), -NO₂ (C5) -COOH, -NO₂, -Cl, -CH₃ 320.74 (calculated) Pharmaceutical intermediates
3-(Chlorosulphonyl)-5-nitrobenzoic acid -SO₂Cl (C3), -NO₂ (C5) -COOH, -SO₂Cl, -NO₂ 289.67 Sulfonamide synthesis
2-(3-Aminophenoxy)-5-nitrobenzoic acid 3-Aminophenoxy (C2), -NO₂ (C5) -COOH, -NO₂, -NH₂ 318.28 Anticancer agent precursors
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid 2-Cl-4-CF₃-phenoxy (C5), -NO₂ (C2) -COOH, -NO₂, -Cl, -CF₃ 405.72 Herbicide intermediates
3-(Chlorocarbonyl)-5-nitrobenzoic acid methyl ester -COCl (C3), -NO₂ (C5), -COOCH₃ -COCl, -COOCH₃, -NO₂ 243.62 Ioxitalamic acid synthesis
Key Observations:
  • Acidity : The free -COOH group in the target compound enhances acidity compared to ester derivatives (e.g., 3-(chlorocarbonyl)-5-nitrobenzoic acid methyl ester) .
  • Electron-Withdrawing Effects: The -NO₂ group in all compounds increases electrophilicity, influencing reactivity in substitution reactions .
  • Lipophilicity: The 2-chloro-4-methylphenyl group in the target compound contributes to higher logP (lipophilicity) compared to analogues with polar substituents (e.g., -NH₂ in 2-(3-aminophenoxy)-5-nitrobenzoic acid) .

Physicochemical Properties

  • Solubility : The -COOH group improves aqueous solubility, but bulky substituents (e.g., 2-chloro-4-methylphenyl) reduce it .
  • Hydrogen Bonding : The nitro and carboxylic acid groups facilitate hydrogen bonding, critical for crystal packing and target binding .

Preparation Methods

Temperature and Time Profiles

Optimal parameters for each stage are summarized in Table 1.

Table 1: Reaction Conditions and Yields

StepTemperature (°C)Time (h)Yield (%)Purification Method
Nitration0–24.596.2Crystallization
Chlorination115294.7Distillation
Hydrolysis100–110388–91Solvent extraction

Solvent and Catalyst Systems

  • Nitration : Sulfonitric mixtures serve as both solvent and reagent, eliminating the need for additional solvents.

  • Chlorination : Excess POCl₃ acts as a solvent, enabling homogeneous reaction conditions.

  • Hydrolysis : Dilute sulfuric acid (80–85%) balances reactivity and safety, minimizing side product formation.

Purification and Characterization

Crystallization Techniques

Post-reaction mixtures are often diluted with ice water to precipitate crude products. Recrystallization from ethyl acetate/heptane mixtures enhances purity to >95%, as evidenced by HPLC analysis.

Analytical Validation

  • Melting points : High-purity 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid exhibits a characteristic melting range of 148–152°C.

  • Spectroscopic data :

    • ¹H NMR : Aromatic protons appear as doublets (δ 8.60–8.18 ppm), with methyl groups resonating at δ 2.25 ppm.

    • IR : Stretching vibrations at 2219 cm⁻¹ (C≡N) and 1629 cm⁻¹ (C=O) confirm functional group integrity.

Comparative Analysis of Synthetic Routes

Pathway Efficiency

The sequential nitration-chlorination-carboxylation approach achieves an overall yield of 72–78%, factoring in intermediate purification losses. Alternative routes reversing nitration and chlorination steps result in lower yields (55–60%) due to nitro group interference in electrophilic substitution.

Scalability and Industrial Relevance

Patent CN102329237A highlights the scalability of nitration-hydrolysis sequences, with pilot-scale productions achieving 92% conversion rates. Continuous-flow reactors further enhance throughput by maintaining precise temperature control during exothermic nitration .

Q & A

Q. What are the recommended methods for synthesizing 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid?

Synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

Nitration : Introduce the nitro group at the 5-position of benzoic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Chlorination and Methylation : Employ Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2-chloro-4-methylphenyl group.

Purification : Recrystallize from ethanol or DCM/hexane mixtures to achieve >95% purity .

Q. How can I characterize this compound’s structure and purity?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.5 ppm for nitro groups) .
  • X-ray Crystallography : Use SHELXL (for refinement) and WinGX (for data processing) to resolve the crystal structure. ORTEP-3 visualizes thermal ellipsoids .
  • HPLC-MS : Verify purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 296.03) .

Q. What solvents are suitable for experimental work with this compound?

SolventSolubility (mg/mL)Notes
DMSO>50Preferred for biological assays
Ethanol~20Recrystallization solvent
Chloroform~10Limited solubility, inert
Avoid aqueous buffers (pH >7) due to deprotonation of the carboxylic acid group .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

The carboxylic acid group forms strong O–H⋯O hydrogen bonds (2.6–2.8 Å) with nitro or chloro substituents on adjacent molecules, creating 1D chains or 2D sheets. Graph set analysis (Etter’s rules) reveals motifs like R₂²(8) or C(6) patterns. Use Mercury or PLATON to analyze Hirshfeld surfaces .

Q. What electronic effects dominate its reactivity in cross-coupling reactions?

  • Nitro Group : Strong electron-withdrawing effect deactivates the benzene ring, directing electrophiles to the meta position.
  • Chloro Substituent : Moderately deactivating but enhances oxidative stability.
  • Methyl Group : Ortho/para-directing, but steric hindrance at the 4-position may limit reactivity.
    DFT calculations (e.g., Gaussian) can model frontier molecular orbitals to predict regioselectivity .

Q. How should I resolve contradictions in reported melting points or spectral data?

IssueResolution Strategy
Melting point variationCheck for polymorphs via PXRD or DSC.
NMR peak splittingConfirm absence of rotamers using VT-NMR.
IR band discrepanciesCompare with NIST WebBook reference spectra .
Reproduce experiments under standardized conditions (e.g., heating rate: 10°C/min) .

Q. What are the challenges in computational modeling of this compound?

  • Conformational Flexibility : The 2-chloro-4-methylphenyl group may adopt multiple torsional angles. Use Monte Carlo or MD simulations to explore energy minima.
  • Electrostatic Interactions : Accurate partial charge assignment (e.g., RESP charges) is critical for docking studies.
  • Solvent Effects : Include implicit solvent models (e.g., COSMO) in DFT calculations .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , WinGX (data integration) .
  • Spectroscopy : NIST Chemistry WebBook (reference IR/NMR data) .
  • Synthesis : CAS Common Chemistry (precursor CAS RNs) .

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